molecular formula C23H29D3O3S B1165241 7α-Methylthio Spironolactone-D3

7α-Methylthio Spironolactone-D3

Katalognummer: B1165241
Molekulargewicht: 391.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7α-Methylthio Spironolactone-D3, also known as this compound, is a useful research compound. Its molecular formula is C23H29D3O3S and its molecular weight is 391.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

7α-Methylthio spironolactone-D3 is a major active metabolite of spironolactone, a well-known mineralocorticoid receptor antagonist. The compound exhibits significant pharmacokinetic properties that contribute to its therapeutic efficacy:

  • Half-life : The terminal half-life of this compound is approximately 13.8 hours, allowing for sustained action in the body compared to spironolactone itself, which has a much shorter half-life of about 1.4 hours .
  • Affinity for Androgen Receptors : It has been shown to possess an affinity for androgen receptors that is approximately 3% to 8.5% of that of dihydrotestosterone, indicating potential antiandrogenic effects .

Therapeutic Implications

The therapeutic applications of this compound primarily revolve around its role in managing conditions associated with aldosterone excess and cardiovascular diseases.

Heart Failure Management

Clinical studies have demonstrated that spironolactone and its metabolites, including this compound, significantly reduce morbidity and mortality in patients with severe heart failure. For instance:

  • A double-blind study involving 1,663 patients indicated a 30% reduction in the risk of death among those treated with spironolactone compared to placebo .
  • The study found that the frequency of hospitalization for worsening heart failure was reduced by 35% in the spironolactone group .

Metabolite Concentration Studies

Research has highlighted the importance of monitoring metabolite concentrations to optimize treatment regimens. A study assessing the concentration levels of canrenone and this compound found:

  • In patients receiving high-dose spironolactone, concentrations of both metabolites increased significantly over time, suggesting that adequate dosing is crucial for achieving therapeutic effects .

Research Applications

The unique properties of this compound make it an invaluable tool in various research contexts:

Pharmacokinetic Studies

The compound’s stable isotope form allows researchers to trace its metabolic pathways and understand its pharmacokinetics more accurately. This is particularly useful in studies examining drug interactions and the effects of different dosing strategies.

Structure-Activity Relationship Studies

The synthesis of derivatives such as 7α-thiospironolactone provides opportunities for structure-activity relationship studies aimed at optimizing the efficacy and safety profiles of spironolactone-related compounds .

Data Tables

Compound Cmax (Day 1) Cmax (Day 15) AUC (Day 15) t1/2
Spironolactone72 ng/mL80 ng/mL231 ng- hour/mL1.4 hours
Canrenone155 ng/mL181 ng/mL2,173 ng- hour/mL16.5 hours
This compound359 ng/mL391 ng/mL2,804 ng- hour/mL13.8 hours
6β-OH-7α-Methylthio Spironolactone-D3101 ng/mL125 ng/mL1,727 ng- hour/mL15.0 hours

Case Studies

  • Wound Healing Research : A study demonstrated that combining vitamin D3 with spironolactone enhances wound healing after exposure to nitrogen mustard. This combination therapy showed improved resolution of inflammation and accelerated healing processes by modulating inflammatory responses .
  • Heart Failure Trials : In clinical trials assessing high-dose spironolactone therapy, researchers noted significant increases in metabolite concentrations over time, emphasizing the need for tailored dosing regimens based on individual patient responses .

Eigenschaften

Molekularformel

C23H29D3O3S

Molekulargewicht

391.56

Aussehen

Purity:98.1% by HPLC; 99% atom DWhite solid

Synonyme

7a-Methyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.